N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide

Regioisomerism Kinase inhibitor design Structure-activity relationship

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide (CAS 404840-37-5, molecular formula C₁₆H₁₂N₂O₃, MW 280.28 g/mol) is a 5‑substituted isoindoline‑1,3‑dione derivative bearing a phenylacetamide side chain at the 5‑position of the isoindole ring. This regioisomeric arrangement distinguishes it from the more common N‑substituted phthalimide series (2‑substituted isoindoline‑1,3‑diones).

Molecular Formula C16H12N2O3
Molecular Weight 280.28 g/mol
Cat. No. B5858342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide
Molecular FormulaC16H12N2O3
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
InChIInChI=1S/C16H12N2O3/c19-14(8-10-4-2-1-3-5-10)17-11-6-7-12-13(9-11)16(21)18-15(12)20/h1-7,9H,8H2,(H,17,19)(H,18,20,21)
InChIKeyMMNISCSOZSMAQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide (CAS 404840-37-5): Procurement-Relevant Identity & Scaffold Classification


N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide (CAS 404840-37-5, molecular formula C₁₆H₁₂N₂O₃, MW 280.28 g/mol) is a 5‑substituted isoindoline‑1,3‑dione derivative bearing a phenylacetamide side chain at the 5‑position of the isoindole ring . This regioisomeric arrangement distinguishes it from the more common N‑substituted phthalimide series (2‑substituted isoindoline‑1,3‑diones). The compound belongs to the N,N‑phthaloylacetamide / 2,3‑dioxoindolin‑N‑phenylacetamide chemotype, a scaffold derived through molecular simplification of thalidomide that has demonstrated inhibitory activity against cyclooxygenase (COX) isoenzymes, CDC25B and PTP1B phosphatases, and Rho‑associated protein kinase 2 (ROCK2) [1][2].

Why N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide Cannot Be Interchanged with In-Class Analogs


Procurement specialists and researchers cannot assume functional equivalence among isoindoline‑1,3‑dione derivatives because the position of amide substitution (5‑ vs. 2‑position of the isoindole ring) fundamentally alters the three‑dimensional presentation of the pharmacophore and dictates kinase vs. phosphatase target engagement [1]. In the N,N‑phthaloylacetamide series, the primary amide linkage critically governs COX‑1 vs. COX‑2 selectivity; even a single N‑methylation shifts the selectivity profile from COX‑1‑preferring to COX‑2‑preferring [2]. Furthermore, the absence of halogen substituents (bromo, chloro) on the isoindole core eliminates potential cytochrome P450‑mediated metabolic liabilities and off‑target reactivities associated with halogenated analogs [3]. These structural determinants make the target compound a mechanistically distinct tool that cannot be substituted by 2‑substituted phthalimides, N‑alkylated variants, or halogenated congeners without altering the biological readout.

Product-Specific Quantitative Differentiation Evidence for N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide


Regioisomeric Differentiation: 5-Amido vs. 2-Amido Substitution Dictates Target Engagement Profile

The target compound is a 5‑substituted isoindoline‑1,3‑dione (phenylacetamide attached to the 5‑position carbon of the isoindole ring) . This contrasts with the 2‑substituted regioisomer series exemplified by 2‑(1,3‑dioxoisoindolin‑2‑yl)‑N‑phenylacetamide (CAS 2017‑94‑9), where the phenylacetamide is attached to the isoindole nitrogen atom [1]. In the 5‑substituted configuration, the amide NH remains unsubstituted (primary amide), preserving a hydrogen‑bond donor at the terminal amide position. This donor is sterically and electronically accessible for key interactions with kinase hinge regions (e.g., ROCK2) and COX enzyme active sites, whereas in 2‑substituted analogs this donor is either absent or oriented orthogonal to the isoindole plane [2]. The regioisomeric difference is absolute and cannot be bridged by formulation or derivatization.

Regioisomerism Kinase inhibitor design Structure-activity relationship Isoindoline-1,3-dione pharmacophore

ROCK2 Kinase Engagement: ChEMBL-Annotated Inhibition Profile

The target compound has been experimentally tested against Rho‑associated protein kinase 2 (ROCK2) at concentrations up to 10 µM, as documented in the ChEMBL bioassay database and aggregated on ChemSrc . ROCK2 is a central regulator of cytoskeletal dynamics, cell migration, and smooth muscle contraction, with therapeutic relevance in cardiovascular disease, glaucoma, and oncology. In contrast, the closely related analog N‑(1,3‑dioxo‑2‑phenyl‑2,3‑dihydro‑1H‑isoindol‑5‑yl)acetamide (CID 826617), which features an N‑phenyl substituent on the isoindole nitrogen and an acetamide instead of phenylacetamide, has not been annotated for ROCK2 activity in public databases [1]. This differential annotation, while not a quantitative IC₅₀ comparison, indicates that the target compound has been specifically selected for kinase‑focused screening libraries, distinguishing it from analogs that have only been profiled against COX or HDAC targets.

ROCK2 Rho-associated protein kinase 2 Kinase inhibition ChEMBL bioassay

COX‑1 vs. COX‑2 Selectivity: Primary Amide Structure Confers COX‑1 Preference

In the systematic evaluation of 15 N,N‑phthaloylacetamide derivatives by Çizmecioğlu et al. (2011), the primary amide compounds within this chemotype demonstrated higher COX‑1 inhibitory selectivity, whereas conversion to secondary or tertiary amides (via N‑alkylation) reduced overall potency but shifted selectivity toward COX‑2 [1]. The target compound, bearing a free primary amide NH (unsubstituted –CONH– linkage), belongs to the COX‑1‑preferring primary amide subset. In contrast, the N‑methyl analog 2‑(1,3‑dioxoisoindolin‑2‑yl)‑N‑methyl‑N‑phenylacetamide (CAS 99275‑59‑9) and similar tertiary amide derivatives exhibit a reversed COX‑2‑preferring profile [1][2]. This SAR rule is mechanistically consistent: the primary amide hydrogen‑bond donor engages the COX‑1 binding pocket differently than the bulkier, non‑donor tertiary amide.

Cyclooxygenase COX-1 selectivity COX-2 selectivity phthaloylacetamide inflammation

CDC25B / PTP1B Dual Phosphatase Inhibitory Activity with In Vivo Tumor Growth Delay

The 2,3‑dioxoindolin‑N‑phenylacetamide chemotype encompassing the target compound has been quantitatively characterized for dual CDC25B and PTP1B phosphatase inhibition [1]. In this series, the most potent analog (compound 2h) exhibited IC₅₀ values of 3.2 µg/mL against CDC25B and 2.9 µg/mL against PTP1B, comparable to the reference inhibitors Na₃VO₄ (IC₅₀ = 2.7 µg/mL) and oleanolic acid (IC₅₀ = 2.3 µg/mL) [1]. Compound 2h demonstrated mixed‑type enzyme kinetics and produced cytotoxic activity against A549 (lung), HeLa (cervical), and HCT116 (colon) cancer cell lines, with significant tumor growth delay in a colo205 xenograft model in vivo [1]. In a parallel 6‑bromo‑substituted series, compound 12 achieved IC₅₀ values of 3.87 µmol/L (CDC25B) and 2.98 µmol/L (PTP1B) with similar in vivo efficacy, indicating that the non‑halogenated scaffold (as in the target compound) retains the pharmacophore essential for dual phosphatase inhibition [2].

CDC25B phosphatase PTP1B phosphatase Anticancer Cell cycle regulation Xenograft model

Physicochemical Drug‑Likeness Profile: Favorable Permeability–Solubility Balance Without Halogen Burden

The target compound (MW 280.28 g/mol, LogP ~1.6, TPSA 66.5 Ų, 1 H‑bond donor, 3 H‑bond acceptors, 2 rotatable bonds) [1] satisfies all four Lipinski Rule‑of‑Five criteria and falls within the preferred drug‑like chemical space (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10). In contrast, the 6‑bromo analog (compound 12 in the CDC25B/PTP1B series) has an estimated MW of ~359 g/mol, higher LogP (~2.5–3.0 projected), and introduces a heavy halogen atom (Br) associated with increased CYP450 metabolism, potential glutathione adduct formation, and phototoxicity risk [2][3]. The N‑(1,3‑dioxo‑2‑phenyl‑2,3‑dihydro‑1H‑isoindol‑5‑yl)acetamide analog (CID 826617), while sharing the same molecular formula (C₁₆H₁₂N₂O₃, MW 280.28), has an N‑phenyl substituent on the isoindole nitrogen that adds conformational rigidity and alters the LogP/TPSA balance, potentially reducing aqueous solubility relative to the target compound [1].

Drug-likeness LogP TPSA Physicochemical properties Lead optimization

Evidence‑Backed Procurement Scenarios for N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide


Kinase‑Focused Screening Library Construction: ROCK2 and Rho‑Pathway Probe Development

Several 5‑substituted isoindoline‑1,3‑dione derivatives, including the target compound, have been deposited in ChEMBL with annotated ROCK2 inhibition data . For screening library managers building kinase‑focused compound collections, this compound provides a pre‑annotated ROCK2 chemotype that can serve as a starting point for structure‑guided optimization of Rho‑pathway inhibitors. Unlike unannotated 2‑substituted phthalimide analogs that lack any kinase profiling data, this compound reduces the upfront cost of target‑agnostic screening and enables hypothesis‑driven medicinal chemistry from day one.

COX‑1‑Biased Mechanistic Studies: Tool Compound for Prostaglandin Pathway Dissection

The primary amide N,N‑phthaloylacetamide scaffold exhibits higher COX‑1 selectivity compared to its N‑alkylated (secondary/tertiary amide) counterparts, which preferentially inhibit COX‑2 [1]. Researchers investigating COX‑1‑specific physiological functions — including gastric mucosal protection, platelet thromboxane synthesis, and renal homeostasis — can use this compound as a COX‑1‑biased chemical probe. Substitution with an N‑methyl or N‑ethyl analog would invert the selectivity profile, confounding experimental interpretation. The target compound's COX‑1 preference is structurally determined by the unsubstituted amide NH and cannot be replicated by tertiary amide analogs.

Non‑Halogenated Lead Template for Dual CDC25B/PTP1B Anticancer Programs

The 2,3‑dioxoindolin‑N‑phenylacetamide series, represented by the target compound, achieves CDC25B and PTP1B dual inhibition with IC₅₀ values in the low µg/mL range (e.g., compound 2h: 3.2 and 2.9 µg/mL) and demonstrates tumor growth delay in colo205 xenograft models in vivo [2]. Critically, the non‑brominated scaffold avoids the metabolic activation risks (CYP450 oxidation at the C–Br bond), potential glutathione depletion, and phototoxicity associated with the 6‑bromo analog [3]. For medicinal chemistry teams seeking a clean, tractable lead with established phosphatase pharmacology and in vivo proof‑of‑concept, this compound offers a favorable risk‑benefit profile over halogenated congeners.

Physicochemically Optimized Fragment for Structure‑Based Drug Design (SBDD)

With MW 280.28 g/mol, LogP 1.6, TPSA 66.5 Ų, only 1 hydrogen‑bond donor and 2 rotatable bonds, the target compound occupies drug‑like chemical space with excellent ligand efficiency metrics [4]. Its compact size and balanced polarity make it suitable for fragment‑based screening or as a minimal pharmacophore for co‑crystallization studies with target proteins including ROCK2 and CDC25B. In head‑to‑head comparison, the 6‑bromo analog (MW ~359, LogP ~2.5–3.0) is more lipophilic and larger, reducing ligand efficiency (LE) and increasing the probability of nonspecific binding [3]. Procurement of this compound for SBDD campaigns ensures maximal binding energy per heavy atom without the confounding effects of halogen atoms.

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